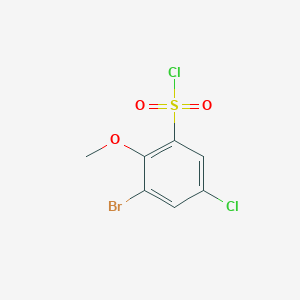
1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester
Descripción general
Descripción
1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, consisting of fused benzene and imidazole rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4th position on the benzimidazole ring, with an ester group at the 1st position.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 6-chloro-4-methyl-1H-benzimidazole with 1,1-dimethylethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of solid-supported reagents and catalysts can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like sodium azide or iodide can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium iodide (NaI)
Major Products Formed:
Carboxylic acids and ketones from oxidation reactions
Alcohols from reduction reactions
Substituted benzimidazoles from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it a valuable intermediate in organic synthesis.
Biology: Benzimidazole derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. This compound can be used in the development of new drugs targeting these diseases.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of parasitic infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism by which 1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Enzymes involved in nucleic acid synthesis
Signaling pathways related to cell growth and division
Comparación Con Compuestos Similares
1H-Benzimidazole-2-carboxylic acid
1H-Benzimidazole-5-carboxylic acid
1H-Benzimidazole-6-carboxylic acid
Uniqueness: 1H-Benzimidazole-1-carboxylic acid, 6-chloro-4-methyl-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which influences its reactivity and biological activity
Propiedades
IUPAC Name |
tert-butyl 6-chloro-4-methylbenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-5-9(14)6-10-11(8)15-7-16(10)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRWEFXWKZUOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-](/img/structure/B3293974.png)
![N-[(3-bromophenyl)methyl]methanesulfonamide](/img/structure/B3293978.png)



![2,5-dimethoxy-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294018.png)
